4-Chloro-6-nitro-2-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitro-2-phenylquinazoline typically involves the nitration of 4-chloro-2-phenylquinazoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6-position of the quinazoline ring.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling the reagents and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-nitro-2-phenylquinazoline undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as primary or secondary amines, thiols, and appropriate solvents like ethanol or dimethylformamide (DMF) are used.
Major Products
Reduction: The major product is 4-amino-6-nitro-2-phenylquinazoline.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-nitro-2-phenylquinazoline has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-phenylquinazoline
- 6-Nitro-2-phenylquinazoline
- 4-Bromo-6-nitro-2-phenylquinazoline
Uniqueness
4-Chloro-6-nitro-2-phenylquinazoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Eigenschaften
91961-10-3 | |
Molekularformel |
C14H8ClN3O2 |
Molekulargewicht |
285.68 g/mol |
IUPAC-Name |
4-chloro-6-nitro-2-phenylquinazoline |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-11-8-10(18(19)20)6-7-12(11)16-14(17-13)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
VGAUTHHLHUBXQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.